3-Furanmethanol, also known as tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-, [2S-(2alpha,3beta,4beta)]-, is an organic compound with the molecular formula CHO and a molecular weight of 362.47 g/mol. This compound exhibits a complex structure featuring a furan ring, which contributes to its unique chemical properties. It is typically characterized as a colorless to pale yellow liquid with a sweet odor and is soluble in various organic solvents as well as water .
Reaction Type | Reagent/Condition | Major Product |
---|---|---|
Oxidation | Pyridinium chlorochromate | Furan-3-carboxaldehyde |
Reduction | Hydrogenation catalysts | 3-Furanmethanol |
Substitution | Alkyl or aryl halides, phase transfer catalysts | Various substituted furan derivatives |
Research indicates that 3-furanmethanol exhibits potential biological activities. It has been studied for its interactions with biomolecules, which may have implications in medicinal chemistry. Specifically, it has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. The compound's reactivity with various biological targets suggests it could play a role in drug development .
Several synthetic routes exist for producing 3-furanmethanol:
3-Furanmethanol has diverse applications across various fields:
Studies on the interactions of 3-furanmethanol with other chemical entities reveal its ability to engage in complex biochemical pathways. Its reactivity with 2-cyanonaphthalenes under photocycloaddition reactions showcases high regioselectivity, indicating its potential utility in synthetic organic chemistry and material science .
Several compounds share structural similarities with 3-furanmethanol. Here are a few notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Furfuryl Alcohol (2-Furanmethanol) | Similar furan ring structure; differs in hydroxymethyl position | Used widely in resins and adhesives |
Furan-2-carboxaldehyde | Oxidation product of furfuryl alcohol | Exhibits different reactivity due to aldehyde group |
Tetrahydrofuran | Fully hydrogenated derivative of furan | Commonly used as a solvent; lacks functional groups |
The uniqueness of 3-furanmethanol lies in the specific positioning of the hydroxymethyl group on the furan ring, which imparts distinct chemical and physical properties that are valuable for specific synthetic applications and industrial processes .